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Compound of Interest

Compound Name: L-368,899

Cat. No.: B1247434 Get Quote

This guide provides a comprehensive technical overview of the chemical structure, properties,

and mechanism of action of L-368,899, a potent and selective non-peptide oxytocin receptor

antagonist. The information is tailored for researchers, scientists, and drug development

professionals, with a focus on data presentation, experimental context, and visualization of its

biological pathways.

Chemical Identity and Physicochemical Properties
L-368,899 is a synthetic, non-peptide molecule that has been instrumental in the study of the

oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Its

chemical and physical properties are summarized below.
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Property Value

IUPAC Name

(S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-

tolylpiperazin-1-

ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-

(methylsulfonyl)butanamide[1][2]

CAS Number 148927-60-0 (free base)[1]

Molecular Formula C26H42N4O5S2[1][2]

Molar Mass 554.77 g/mol [1]

SMILES

CC1(C)

[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)

(=O)=O)CC[C@@H]1C[C@@H]2NC(--

INVALID-LINK--N)=O[1]

Appearance Solid powder

Biological Activity and Pharmacokinetics
L-368,899 functions as a competitive antagonist of the oxytocin receptor. Its ability to cross the

blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.

[2]

Quantitative Biological Data
Parameter Species/Tissue Value

IC50 (OTR) Rat Uterus 8.9 nM

IC50 (OTR) Human Uterus 26 nM

IC50 (V1a Receptor) Human Liver 370 nM

IC50 (V2 Receptor) Human Kidney 570 nM

Oral Bioavailability Rat (5 mg/kg) 14-18%

Oral Bioavailability Dog (5 mg/kg) 17%

Plasma Half-life (t1/2) Rat, Dog (IV) ~2 hours[3]
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Experimental Protocols
While the seminal paper by Williams et al. (1994) details the synthesis and characterization of

L-368,899, specific instrumental parameters for structural elucidation are not readily available

in the public domain. However, the methodologies for assessing its biological activity are well-

documented.

Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound to its

receptor.

Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor

(e.g., rat or human uterus) are prepared by homogenization and centrifugation.

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-oxytocin)

and varying concentrations of the unlabeled competitor compound (L-368,899).

Separation: The bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is measured using a

scintillation counter.

Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand, is determined by non-linear regression analysis.

In Vivo Antagonism of Oxytocin-Induced Uterine
Contractions
This experiment assesses the functional antagonism of L-368,899 in a physiological context.

Animal Model: Anesthetized female rats are used.

Surgical Preparation: A catheter is placed in the jugular vein for drug administration and a

pressure transducer is placed in the uterine horn to measure contractions.

Oxytocin Challenge: A continuous infusion of oxytocin is administered to induce regular

uterine contractions.
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L-368,899 Administration: L-368,899 is administered intravenously at various doses.

Measurement: The inhibition of the frequency and amplitude of uterine contractions is

recorded.

Data Analysis: The dose of L-368,899 that causes a 50% reduction in the oxytocin-induced

uterine activity (ED50) is calculated.

Signaling Pathway and Mechanism of Action
L-368,899 exerts its effect by blocking the binding of oxytocin to its G-protein coupled receptor

(GPCR). This prevents the activation of downstream signaling cascades that are normally

initiated by oxytocin.
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Caption: Oxytocin receptor signaling pathway and the antagonistic action of L-368,899.

Experimental Workflow for Determining Antagonist
Activity
The logical flow of experiments to characterize a potential antagonist like L-368,899 is depicted

below.
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Caption: A typical experimental workflow for the characterization of a receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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